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Core Mechanism of Action

SSR128129E functions as a multi-FGFR antagonist with a distinct allosteric mechanism [1] [2]. Its key

characteristics are summarized below:

Feature Description

Target Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1-4 [3].
Binding Site Extracellular domain of FGFR [1] [4].

Mechanism Allosteric inhibition; does not compete with FGF for binding [1] [4].

Primary Effect

Key Pathways

Inhibits FGF-induced FGFR internalization and downstream signaling [1].

Modulates signaling through the ERK pathway [5].

The following diagram illustrates the allosteric inhibition mechanism:
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SSR binding induces a conformational change in the FGFR extracellular domain, which suppresses FGF-

driven signaling linked to receptor internalization without blocking the FGF binding site itself [1] [6].

Preclinical Evidence and Therapeutic Potential

Preclinical studies demonstrate that SSR128129E has efficacy in several disease models, primarily through

inhibiting FGFR signaling involved in cell proliferation, angiogenesis, and differentiation.

Disease
Model Observed Effect Key Findings
Area
Oncology Glioblastoma (U87)  Radiosensitization & SSR treatment prior to irradiation
xenografts [4] tumor growth inhibition significantly increased survival;
enhanced effectiveness of
radiotherapy [4].
Lewis Lung Inhibition of tumor Reduced tumor vascularity and
Carcinoma [7] growth & angiogenesis  decreased recruitment of bone

marrow-derived endothelial progenitor
cells (EPCs) to tumors [7].
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Disease
Model Observed Effect Key Findings
Area
Various tumor Inhibition of primary Orally administered SSR (30 mg/kg)
models [3] tumors & metastasis inhibited growth of anti-VEGFR2-
refractory and sensitive tumors [3].
Metabolic Diet-induced Reduced fat SSR (30 mg/kg/day) suppressed
Disease obesity in mice [5] accumulation adipogenesis, reducing body weight
gain and fat content [5].
Other Arthritis mouse Reduced disease Inhibited angiogenesis, inflammation,
Conditions model [3] severity and bone resorption [3].
Atherosclerosis & Inhibited disease Showed beneficial effects in vascular
vein graft models [3] progression disease models [3].

Experimental Protocols from Key Studies

Here are the methodologies from pivotal experiments for reference in designing your own research.

Cell Proliferation Assay (In Vitro)

e Cell Lines: Typically used endothelial cells (ECs) or tumor cell lines like porcine aortic endothelial
(PAE) cells or Panc02 [3].
e Procedure:
o Culture and starve cells in medium with 0.2% FBS for 16 hours.
o Seed cells at 4,000 cells/well in 96-well plates.
o Expose cells to mitogens (e.g., FGF2) and/or SSR128129E for 72 hours.
o Assess cell proliferation using a kit like CellTiter 96 AQueous One Solution, measuring
absorbance at 490nm [3].

In Vivo Efficacy Study (Example: Glioblastoma)

¢ Animal Model: Mice with orthotopic U87 glioblastoma xenografts [4].
e Dosing: Administer SSR128129E via oral gavage at 30 mg/kg [4].
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e Experimental Groups: Include vehicle control, SSR alone, radiation alone, and SSR + radiation

combination groups.
e Endpoint Analysis: Monitor tumor growth and animal survival. For radiation studies, treat mice with

SSR prior to localized irradiation [4].

Kinase Binding Assay (SPA)

e Technique: Scintillation Proximity Assay (SPA) for 1251-FGF-2 binding [3].

e Setup:

Use 96-well plates coated with 0.1% gelatin.

Incubate SPA beads coated with protein A (0.5 mg/assay) with soluble FGFR receptor (e.g.,
FGFR1-llic3-Fc chimera at 5 ng/assay).

Add 125I-FGF-2 radioligand. Unlabeled FGF-2 (20 ng/assay) determines non-specific binding.
Measure compound inhibition by adding SSR128129E and quantifying bound radioactivity [3].

[e]

o

[¢]

[¢]

Significance and Development Context

SSR128129E represents a innovative approach in kinase inhibitor development. Most kinase inhibitors target
the intracellular ATP-binding pocket, but SSR proves that orally active, small-molecule drugs can
effectively target extracellular receptor domains via allosteric mechanisms [2]. This opens new avenues

for drug discovery against RTKs and may help overcome resistance to orthosteric inhibitors [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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